molecular formula C22H22FN3O3 B13374448 N-(4-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide

N-(4-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide

Cat. No.: B13374448
M. Wt: 395.4 g/mol
InChI Key: LGFBZUVVFFGNGT-FXCLAUTBSA-N
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Description

N-(4-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between an indole and a pyrrolizine ring system, with additional functional groups such as a methoxyphenyl and a fluoro substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

(2R,3S,8R)-5'-fluoro-N-(4-methoxyphenyl)-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxamide

InChI

InChI=1S/C22H22FN3O3/c1-29-16-7-5-14(6-8-16)24-20(27)18-12-15-3-2-10-26(15)22(18)17-11-13(23)4-9-19(17)25-21(22)28/h4-9,11,15,18H,2-3,10,12H2,1H3,(H,24,27)(H,25,28)/t15-,18+,22-/m1/s1

InChI Key

LGFBZUVVFFGNGT-FXCLAUTBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)[C@@H]2C[C@H]3CCCN3[C@]24C5=C(C=CC(=C5)F)NC4=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC3CCCN3C24C5=C(C=CC(=C5)F)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of isatins with amino acids through azomethine ylides, followed by cyclization to form the spiro structure . The reaction conditions often require the use of catalysts such as proline or thioproline, and the reactions are carried out in solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride for electrophilic substitution; alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or disrupt the function of microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-(4-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide stands out due to its spiro linkage and the presence of both indole and pyrrolizine ring systems. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

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